molecular formula C24H30N2O2 B1201215 2-Piperazinotetralin CAS No. 58170-82-4

2-Piperazinotetralin

Cat. No.: B1201215
CAS No.: 58170-82-4
M. Wt: 378.5 g/mol
InChI Key: SZDLYOHKAVLHRP-BFLQJQPQSA-N
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Description

2-Piperazinotetralin, also known as this compound, is a useful research compound. Its molecular formula is C24H30N2O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Piperazinotetralin, and how can purity be validated?

  • Methodology :

  • Synthesis : Common methods involve nucleophilic substitution or reductive amination of tetralin precursors with piperazine derivatives. For example, coupling 2-tetralone with protected piperazine under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .
  • Purity Standards : ≥95% purity by HPLC is recommended for biological assays. Report retention times and integration values in supplementary data .

Q. How can researchers design initial bioactivity assays for this compound?

  • Methodology :

  • Target Selection : Prioritize receptors/transporters associated with piperazine derivatives (e.g., serotonin or dopamine receptors) based on structural analogs .
  • Assay Types :
  • In vitro: Radioligand binding assays (³H-labeled ligands) to measure affinity (Ki values).
  • Functional assays: cAMP accumulation or calcium flux assays for GPCR activity .
  • Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle-only controls. Replicate experiments in triplicate .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s receptor selectivity across studies?

  • Methodology :

  • Systematic Review : Apply PICO framework to compare studies by Population (cell lines), Intervention (concentration ranges), Comparison (reference ligands), and Outcomes (IC₅₀/Ki values) .
  • Contradiction Analysis :
  • Check for batch-to-batch variability in compound synthesis (e.g., residual solvents affecting assays) .
  • Evaluate assay conditions (e.g., pH, temperature, buffer composition) that may alter receptor binding kinetics .
  • Meta-Analysis : Use RevMan or R to pool data from ≥5 independent studies. Highlight heterogeneity via I² statistics .

Q. What strategies optimize this compound’s pharmacokinetic properties for CNS applications?

  • Methodology :

  • Lipophilicity Adjustment : Introduce substituents to modulate logP (target: 2–3 for blood-brain barrier penetration). Use QSAR models to predict changes .
  • In Silico Screening**: Run molecular docking (AutoDock Vina) against P-glycoprotein to assess efflux risk .
  • In Vivo Validation**: Administer radiolabeled compound in rodent models. Quantify brain/plasma ratio via LC-MS/MS .

Q. How should researchers validate novel derivatives of this compound for patentability?

  • Methodology :

  • Structural Novelty : Compare derivatives against PubChem and CAS databases. Use Tanimoto similarity scores (<0.85) to ensure uniqueness .
  • Efficacy Thresholds : Demonstrate ≥10-fold improvement over prior art in key metrics (e.g., receptor selectivity, metabolic stability) .
  • Data Documentation : Include raw spectral data (NMR, HRMS), crystallographic files (CIF), and assay protocols in supplementary materials .

Q. Methodological Pitfalls to Avoid

  • Inconsistent Characterization : Failing to report melting points, optical rotation, or elemental analysis for new compounds .
  • Overreliance on Single Assays : Confirming bioactivity via orthogonal methods (e.g., SPR alongside radioligand binding) reduces false positives .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and include ethical approval statements in manuscripts .

Properties

CAS No.

58170-82-4

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

3-[4-[(2S,3S)-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C24H30N2O2/c1-18(24(28)19-7-3-2-4-8-19)17-25-11-13-26(14-12-25)22-15-20-9-5-6-10-21(20)16-23(22)27/h2-10,18,22-23,27H,11-17H2,1H3/t18?,22-,23-/m0/s1

InChI Key

SZDLYOHKAVLHRP-BFLQJQPQSA-N

SMILES

CC(CN1CCN(CC1)C2CC3=CC=CC=C3CC2O)C(=O)C4=CC=CC=C4

Isomeric SMILES

CC(CN1CCN(CC1)[C@H]2CC3=CC=CC=C3C[C@@H]2O)C(=O)C4=CC=CC=C4

Canonical SMILES

CC(CN1CCN(CC1)C2CC3=CC=CC=C3CC2O)C(=O)C4=CC=CC=C4

Synonyms

2-piperazinotetralin
2-piperazinotetralin dihydrochloride
2-piperazinotetralin dihydrochloride, (trans)-isomer
N-(3-hydroxy-1,2,3,4-tetrahydro-2-naphthyl)-N-(3-oxo-3-phenyl-2-methylpropyl)piperazine

Origin of Product

United States

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